4-[(3-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine
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Overview
Description
4-[(3-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine is a compound that features a morpholine ring substituted with a 3-methylphenylmethyl group and a morpholine-4-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves the reaction of 3-methylbenzyl chloride with morpholine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting intermediate is then reacted with morpholine-4-carbonyl chloride to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[(3-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(3-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-[(3-Methylphenyl)methyl]-2-(morpholine-4-carbonyl)morpholine
- 4-(Morpholine-4-carbonyl)phenylboronic acid
- (4-Bromo-3-methylphenyl)(morpholino)methanone
Uniqueness
This compound is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H24N2O3 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
[4-[(3-methylphenyl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C17H24N2O3/c1-14-3-2-4-15(11-14)12-18-5-10-22-16(13-18)17(20)19-6-8-21-9-7-19/h2-4,11,16H,5-10,12-13H2,1H3 |
InChI Key |
FTSFNZORQWSTDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCOC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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